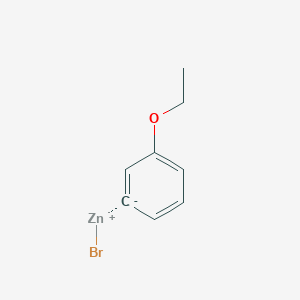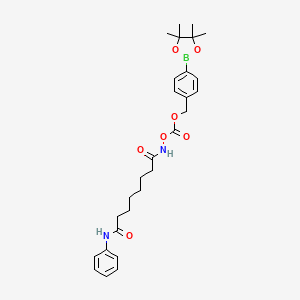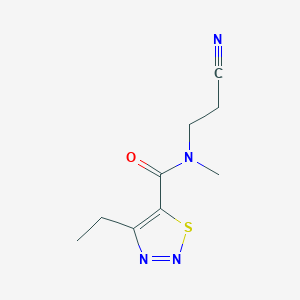
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyanoethyl group, an ethyl group, and a methyl group attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid with N-methyl-2-cyanoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反应分析
Types of Reactions
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the cyanoethyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or modulator.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of specialty chemicals and advanced materials.
作用机制
The mechanism by which N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanoethyl group may play a role in binding to active sites, while the thiadiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- N-(2-cyanoethyl)-4-methyl-N-ethyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-sulfonamide
- N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-thiol
Uniqueness
N-(2-cyanoethyl)-4-ethyl-N-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C9H12N4OS |
|---|---|
分子量 |
224.29 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-4-ethyl-N-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C9H12N4OS/c1-3-7-8(15-12-11-7)9(14)13(2)6-4-5-10/h3-4,6H2,1-2H3 |
InChI 键 |
ASYYDIVVNAZOJD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SN=N1)C(=O)N(C)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
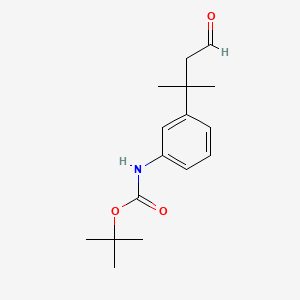
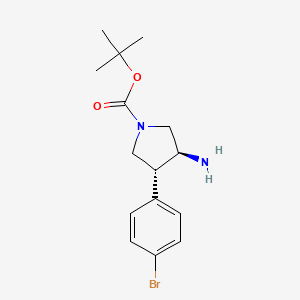
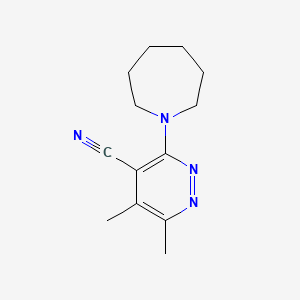
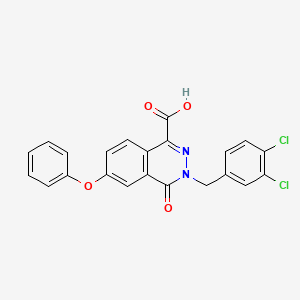
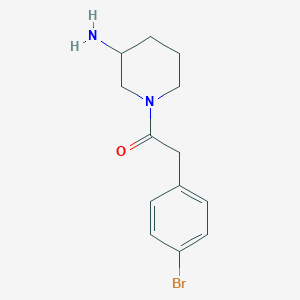
![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
